sodium;2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate
CAS No.:
Cat. No.: VC14456111
Molecular Formula: C21H18ClFNNaO4S
Molecular Weight: 457.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18ClFNNaO4S |
|---|---|
| Molecular Weight | 457.9 g/mol |
| IUPAC Name | sodium;2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate |
| Standard InChI | InChI=1S/C21H19ClFNO4S.Na/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12;/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26);/q;+1/p-1/t13-;/m1./s1 |
| Standard InChI Key | DWCYUNBVZHNVET-BTQNPOSSSA-M |
| Isomeric SMILES | CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@@H]3CC(=O)[O-])CC4=CC=C(C=C4)Cl)F.[Na+] |
| Canonical SMILES | CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)[O-])CC4=CC=C(C=C4)Cl)F.[Na+] |
Introduction
Sodium;2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate is a complex organic compound belonging to the class of substituted indole derivatives. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases. The specific structure of this compound is detailed in patents and scientific literature, highlighting its synthesis and potential applications in pharmacology.
Synthesis and Chemical Reactions
The synthesis of sodium;2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate typically involves several steps, including the formation of the indole core and the introduction of the various substituents. The specific reagents and conditions used in the synthesis are crucial for achieving high purity and yield.
Synthesis Steps:
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Formation of the Indole Core: This involves the synthesis of the cyclopenta[b]indole structure, which may be achieved through various methods such as cyclization reactions.
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Introduction of Substituents: The chlorophenylmethyl, fluorine, and methylsulfonyl groups are introduced through subsequent steps, often involving nucleophilic substitution or electrophilic aromatic substitution reactions.
Potential Therapeutic Applications
This compound is part of a broader class of indole-based structures that have been extensively studied for their biological activity. Indoles are known for their versatility in chemical reactions and their ability to serve as scaffolds for drug development. The specific structure of sodium;2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate suggests potential interactions with biological targets such as receptors or enzymes, which could be exploited for therapeutic purposes.
Potential Targets:
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Receptors: The compound may interact with specific receptors to modulate biological pathways.
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Enzymes: It could inhibit or activate enzymes involved in disease processes.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| 1 | Formation of the indole core |
| 2 | Introduction of substituents |
Table 3: Potential Therapeutic Applications
| Application | Description |
|---|---|
| Receptor Interaction | Modulation of biological pathways |
| Enzyme Interaction | Inhibition or activation of disease-related enzymes |
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